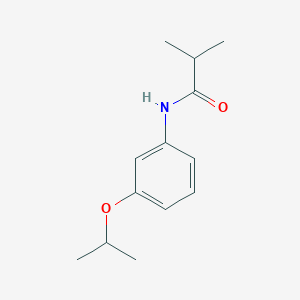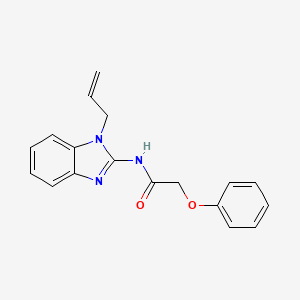![molecular formula C26H21NO7 B5327511 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, commonly known as Boc-L-Phenylalanine 4-Hydroxycoumarin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of phenylalanine and hydroxycoumarin, and its synthesis method involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent.
Mécanisme D'action
The mechanism of action of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the inhibition of COX-2 activity and scavenging of free radicals. COX-2 is an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, Boc-L-Phenylalanine 4-Hydroxycoumarin reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory properties. The compound also scavenges free radicals, which are known to cause oxidative stress and damage to cells.
Biochemical and physiological effects:
Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to exhibit several biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, scavenge free radicals, and protect cells from oxidative stress. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-Phenylalanine 4-Hydroxycoumarin has several advantages for lab experiments. The compound is easy to synthesize and purify, and its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, one limitation of Boc-L-Phenylalanine 4-Hydroxycoumarin is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Boc-L-Phenylalanine 4-Hydroxycoumarin. One potential direction is to investigate the compound's potential as an anti-inflammatory and antioxidant agent in vivo. Another direction is to explore the compound's anticancer properties and its potential as a cancer therapeutic. Additionally, further research is needed to optimize the synthesis and purification of Boc-L-Phenylalanine 4-Hydroxycoumarin and to develop new formulations that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Boc-L-Phenylalanine 4-Hydroxycoumarin involves the reaction of Boc-L-phenylalanine with 4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Boc-L-Phenylalanine 4-Hydroxycoumarin, which can be purified through column chromatography.
Applications De Recherche Scientifique
Boc-L-Phenylalanine 4-Hydroxycoumarin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Boc-L-Phenylalanine 4-Hydroxycoumarin has been shown to scavenge free radicals and protect cells from oxidative stress.
Propriétés
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-16(27-26(31)32-15-17-8-4-2-5-9-17)25(30)33-19-12-20(28)24-21(29)14-22(34-23(24)13-19)18-10-6-3-7-11-18/h2-14,16,28H,15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWAVBHLHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)


![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)

![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)
